molecular formula C26H28N4O6 B2798458 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-99-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2798458
CAS RN: 941938-99-4
M. Wt: 492.532
InChI Key: DHCHGRPFKJSHBT-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C26H28N4O6 and its molecular weight is 492.532. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

In the realm of synthetic organic chemistry, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide and its derivatives have been a subject of interest. A study described the synthesis of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II), forming complexes that demonstrated significant antioxidant activity. The structural properties of these complexes were elucidated using various spectroscopic techniques, revealing unique coordination environments and supramolecular architectures (Chkirate et al., 2019).

Biological Interactions and Activities

  • DNA Interaction and Cytotoxicity Evaluation:

    • A study synthesized (E)-1-(4-Ethoxycarbonylphenyl)-5-(3,4-dimethoxyphenyl)-3-(3,4-dimethoxystyryl)-2-pyrazoline and characterized its interaction with DNA. The compound displayed significant intercalation with DNA, increasing DNA melting temperature and viscosity. Despite this strong interaction, the compound did not show re-sensitization or synergistic activity with Doxorubicin against resistant cancer cell lines (Matiadis et al., 2020).
  • Synthesis and Cytotoxic Activity:

    • Another study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These compounds, after being derived from a reaction involving a pyrazolo[1,5-a]pyrazin derivative, were tested for cytotoxic properties against various cancer cell lines, revealing potent activity in certain compounds (Deady et al., 2003).
  • Analgesic and Anti-Inflammatory Activities:

    • Cyclocondensation of certain precursors led to the synthesis of (3,3-dipropyl-6,7-dimethoxy-3,4-dihydroisoquinolin-2(2H)-ylidene)acetamides. The synthesized compounds displayed significant analgesic and anti-inflammatory effects, with some exceeding the activity levels of known analgesics and anti-inflammatory drugs (Yusov et al., 2019).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3,4-dimethoxyphenyl-2-buten-1-one. This intermediate is then reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine. The hydrazine is then reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide. Finally, this intermediate is reacted with pyrazolone to form the target compound.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "2-chloroacetyl chloride", "pyrazolone" ], "Reaction": [ "Step 1: 3,4-dimethoxybenzaldehyde is reacted with ethyl acetoacetate in the presence of a base to form 3,4-dimethoxyphenyl-2-buten-1-one.", "Step 2: 3,4-dimethoxyphenyl-2-buten-1-one is reacted with hydrazine hydrate to form 2-(3,4-dimethoxyphenyl)hydrazine.", "Step 3: 2-(3,4-dimethoxyphenyl)hydrazine is reacted with 2-chloroacetyl chloride to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide.", "Step 4: N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4-dimethoxyphenyl)hydrazinecarboxamide is reacted with pyrazolone to form N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] }

CAS RN

941938-99-4

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Molecular Formula

C26H28N4O6

Molecular Weight

492.532

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C26H28N4O6/c1-33-21-7-5-17(13-23(21)35-3)9-10-27-25(31)16-29-11-12-30-20(26(29)32)15-19(28-30)18-6-8-22(34-2)24(14-18)36-4/h5-8,11-15H,9-10,16H2,1-4H3,(H,27,31)

InChI Key

DHCHGRPFKJSHBT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)OC)OC)C2=O)OC

solubility

not available

Origin of Product

United States

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